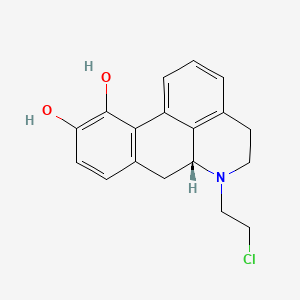
1-chloro-1,2,2-trifluoroethene;ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ethene, chlorotrifluoro-, polymer with ethene involves the copolymerization of ethene and chlorotrifluoroethylene. This process can be carried out using various methods:
Aqueous Suspension Techniques: This method involves the polymerization of ethene and chlorotrifluoroethylene in an aqueous medium.
Low-Temperature Polymerization: Initiated by oxygen-activated triethylboron in dichlorotetrafluoroethane.
Radiation-Induced Polymerization: This method uses radiation to initiate the polymerization process.
Análisis De Reacciones Químicas
1-chloro-1,2,2-trifluoroethene;ethene undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, although it is generally resistant to oxidative degradation due to its fluorinated structure.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of chlorine atoms.
Thermal Decomposition: At elevated temperatures, the polymer can decompose, releasing hydrogen chloride and other fluorinated compounds.
Aplicaciones Científicas De Investigación
1-chloro-1,2,2-trifluoroethene;ethene has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which ethene, chlorotrifluoro-, polymer with ethene exerts its effects is primarily through its chemical and physical properties. The polymer’s fluorinated structure provides excellent chemical resistance and thermal stability, making it suitable for use in harsh chemical environments . The polymer’s molecular targets include various chemical reagents and solvents, which it resists due to its inert nature .
Comparación Con Compuestos Similares
1-chloro-1,2,2-trifluoroethene;ethene can be compared with other similar fluoropolymers:
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance, but it is not melt-processable like ethene, chlorotrifluoro-, polymer with ethene.
Polyvinylidene fluoride (PVDF): Offers good chemical resistance and is melt-processable, but has lower thermal stability compared to ethene, chlorotrifluoro-, polymer with ethene.
Perfluoroalkoxy (PFA): Similar to PTFE but melt-processable, with slightly lower chemical resistance compared to ethene, chlorotrifluoro-, polymer with ethene.
This compound stands out due to its unique combination of chemical resistance, thermal stability, and processability, making it a versatile material for various applications.
Propiedades
Número CAS |
25101-45-5 |
|---|---|
Fórmula molecular |
C4H4ClF3 |
Peso molecular |
144.52 g/mol |
Nombre IUPAC |
1-chloro-1,2,2-trifluoroethene;ethene |
InChI |
InChI=1S/C2ClF3.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 |
Clave InChI |
CHJAYYWUZLWNSQ-UHFFFAOYSA-N |
SMILES |
C=C.C(=C(F)Cl)(F)F |
SMILES canónico |
C=C.C(=C(F)Cl)(F)F |
Sinónimos |
ethylene-chlorotrifluoroethylene copolymer |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)





![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)





